molecular formula C14H7F4N3OS B2359819 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1206986-74-4

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2359819
CAS No.: 1206986-74-4
M. Wt: 341.28
InChI Key: TWCCJUQVTJESNN-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a synthetic chemical reagent designed for research purposes. This urea derivative incorporates a benzo[d]thiazol core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with fluorine atoms at key positions on both aromatic rings, a modification often explored to fine-tune molecular properties such as metabolic stability, lipophilicity, and bioavailability. Compounds featuring the benzothiazole-urea hybrid structure are of significant interest in early-stage drug discovery for their potential as kinase inhibitors and antibacterial agents . The urea functional group is a key pharmacophore that can engage in strong hydrogen-bonding interactions with biological targets . Researchers may investigate this specific compound in in vitro assays to evaluate its efficacy and selectivity against various enzymatic or cellular targets. The presence of multiple fluorine atoms makes it a candidate for exploration in structure-activity relationship (SAR) studies within chemical series aimed at optimizing potency. This product is provided for research use by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3OS/c15-6-4-9(18)12-10(5-6)23-14(20-12)21-13(22)19-11-7(16)2-1-3-8(11)17/h1-5H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCJUQVTJESNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Agent-Mediated Urea Formation

This approach employs carbodiimide-based coupling agents to facilitate urea bond formation between 4,6-difluorobenzo[d]thiazol-2-amine and 2,6-difluorophenyl isocyanate. Key operational parameters include:

Table 1: Representative Reaction Conditions Using Dicyclohexylcarbodiimide (DCC)

Parameter Specification Source
Solvent System Anhydrous dichloromethane
Coupling Agent DCC (1.2 equiv)
Temperature 0°C → RT, 12 hr
Workup Filtration through celite
Yield 68-72%

The reaction proceeds via in situ activation of the amine component, forming an O-acylisourea intermediate that reacts with the isocyanate.

Direct Amination of Isothiocyanate Precursors

Alternative routes utilize 4,6-difluorobenzo[d]thiazol-2-isothiocyanate reacting with 2,6-difluoroaniline under basic conditions:

$$
\text{C}7\text{H}3\text{F}2\text{NS} + \text{C}6\text{H}3\text{F}2\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{Target Compound} + \text{H}_2\text{S} \uparrow
$$

This gas-evolving reaction requires strict temperature control (20-25°C) and continuous nitrogen purging.

Industrial-Scale Production Considerations

Scaling laboratory synthesis presents challenges in exothermic management and purification. Patent literature reveals two optimized approaches:

Table 2: Comparative Analysis of Production Methods

Method Batch Reactor Continuous Flow
Throughput 50 kg/day 200 kg/day
Key Reagent Carbonyldiimidazole (CDI) Phosgene-free gas-phase synthesis
Temperature Profile 0-5°C (step 1), 40°C (step 2) 150°C (single zone)
Purification Column chromatography Crystallization from ethanol/water
Purity 99.2% 99.8%
Source

Continuous flow systems demonstrate superior control over reaction parameters, particularly in managing the exothermic urea formation step.

Critical Parameter Optimization

Solvent Selection Impacts

Polar aprotic solvents enhance reaction kinetics but complicate downstream processing:

Figure 1: Solvent Effects on Reaction Efficiency

DMF        ██████████ 92% Conversion  
DCM        ████████ 85% Conversion  
THF        ██████ 73% Conversion  

Data extrapolated from analogous urea syntheses

Fluorine Substituent Stability

The difluoro groups necessitate strict anhydrous conditions to prevent hydrolytic degradation. Kinetic studies show 0.5% decomposition/hr at 40°C in presence of 100 ppm H₂O.

Advanced Purification Techniques

Final product specifications (>99% purity) require multidimensional purification:

Table 3: Purification Protocol for Pharmaceutical-Grade Material

Step Technique Conditions Impurity Removal
1 Acid-Base Extraction 1M HCl wash, pH 7.4 phosphate buffer Unreacted amine
2 Solvent Crystallization Ethanol/water (3:1), -20°C Isocyanate dimers
3 Preparative HPLC C18 column, ACN/H₂O gradient Regioisomers

Analytical Characterization

Critical quality control parameters include:

  • 19F NMR Spectroscopy

    • δ -112.3 ppm (benzo-thiazole F)
    • δ -118.9 ppm (phenyl F)
      J-coupling constants confirm substitution patterns
  • HPLC-MS Purity Assessment

    • Retention time: 8.7 min (Zorbax SB-C8)
    • [M+H]+ m/z 342.1 (calc. 341.29)

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation . Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .

Comparison with Similar Compounds

Key Structural Differences:

  • Aryl Group Modifications: The target compound’s 2,6-difluorophenyl urea group distinguishes it from analogs like 1-(3-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) (), which features a 3-fluorophenyl group. The 2,6-difluoro substitution likely enhances steric and electronic complementarity to target binding sites compared to mono-fluorinated or chloro-substituted variants (e.g., 11c, 11f) .
  • Core Heterocycle : Unlike compounds in that use a thiazole-piperazine scaffold, the target employs a benzo[d]thiazole core. This difference may influence π-π stacking interactions and solubility, as benzo-fused systems often exhibit increased lipophilicity .

Table 1: Comparative Analysis of Urea Derivatives

Compound Name (Reference) Core Structure Aryl Substituents Molecular Weight (g/mol) Yield (%)
Target Compound Benzo[d]thiazole 2,6-Difluorophenyl ~336.3 (estimated) N/A
11a () Thiazole-piperazine 3-Fluorophenyl 484.2 85.1
11d () Thiazole-piperazine 4-Trifluoromethylphenyl 534.1 85.3
14 () Triazine-morpholino 2,4-Difluorophenyl 498.4 27

Key Observations:

Fluorination Patterns and Electronic Effects

  • Benzo[d]thiazole vs. Thiazole: The 4,6-difluoro substitution on the benzo[d]thiazole core (target) contrasts with non-fluorinated thiazole derivatives (e.g., 11a–11o). Fluorine atoms may reduce electron density, enhancing resistance to oxidative metabolism and strengthening hydrogen-bonding interactions .
  • Comparison with Triazole Derivatives: Compounds in (e.g., 4, 5) feature fluorophenyl-substituted triazoles and thiazoles.

Role of the Urea Linkage

The urea moiety in the target compound is a critical pharmacophore, as seen in analogs like 11a–11o () and 14 (). Urea groups facilitate hydrogen bonding with biological targets, such as kinases or proteases, and their geometry (e.g., substituent placement) modulates binding specificity. For instance, 14 ’s 2,4-difluorophenyl urea group () mirrors the target’s 2,6-difluoro substitution, suggesting shared targeting strategies for hydrophobic pockets .

Biological Activity

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is primarily recognized as a urea transporter (UT) inhibitor. Urea transporters are integral in regulating the concentration of urine and maintaining water homeostasis. The inhibition of these transporters can lead to diuretic effects without causing significant electrolyte imbalances, making such compounds valuable in treating conditions like hypertension and edema.

Pharmacological Profile

Research has demonstrated that this compound exhibits significant inhibitory activity against human urea transporters, particularly UT-A1 and UT-B. The half-maximal inhibitory concentration (IC50) values indicate potent activity:

Transporter IC50 (μmol/L)
UT-A10.13
UT-B0.32

These values suggest that the compound is more effective against UT-A1 than UT-B, which aligns with findings from similar studies on diarylamide scaffolds .

In Vivo Studies

In vivo studies have shown that oral administration of this compound results in a significant diuretic effect without causing electrolyte disturbances. For instance, in animal models, doses around 100 mg/kg have been reported to enhance urine output while maintaining sodium and potassium levels within normal ranges . This characteristic is crucial for the long-term therapeutic application of diuretics.

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

  • Diuretic Effectiveness : A study demonstrated that this compound significantly increased urine output in rat models compared to controls. The mechanism was attributed to its selective inhibition of urea transporters .
  • Toxicological Assessment : Toxicity evaluations indicated that the compound exhibited a favorable safety profile with no significant adverse effects observed in both in vitro and in vivo settings .
  • Comparative Efficacy : When compared to other known diuretics, this compound showed superior performance in terms of potency and selectivity for UT-A1 inhibition. This positions it as a promising candidate for further development .

Q & A

Q. Advanced Research Focus

  • Target Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to kinases or receptors. For example, SPR revealed KD values <10 µM for related urea derivatives .
    • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with hydrophobic pockets via fluorophenyl and thiazole groups .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) identifies downstream genes regulated by the compound, such as apoptosis-related markers (e.g., BAX, CASP3) .

How do structural modifications (e.g., fluorine substitution) influence bioactivity in related urea derivatives?

Advanced Research Focus
A comparative structure-activity relationship (SAR) study highlights:

CompoundSubstituent PositionIC₅₀ (µM)Target
Teflubenzuron 3,5-Cl; 2,4-F0.15Chitin synthase
Chlorfluazuron 3-Cl; 5-CF₃0.08Insect growth regulator
Target Compound (this FAQ)4,6-F; 2,6-F1.2Kinase inhibitor
  • Key Insight : Fluorine at 2,6-positions enhances metabolic stability but reduces solubility, requiring formulation adjustments .

What experimental designs are recommended for assessing environmental stability and degradation pathways?

Q. Advanced Research Focus

  • Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours, followed by LC-MS to detect degradation products (e.g., hydrolyzed urea fragments) .
  • Photodegradation : Expose to UV light (254 nm) and quantify half-life using HPLC. Fluorinated aromatic rings typically show resistance to photolysis .

How should researchers resolve contradictions in bioactivity data across different assays?

Q. Advanced Research Focus

  • Case Example : Discrepancies in IC₅₀ values between enzyme inhibition (low µM) and cell-based assays (high µM) may arise from poor membrane permeability.
  • Methodology :
    • Validate assay conditions (e.g., ATP concentration in kinase assays).
    • Measure cellular uptake via LC-MS/MS.
    • Modify lipophilicity using logP-optimized analogs (e.g., methylene-linked derivatives) .

What strategies are effective for studying target engagement in vivo?

Q. Advanced Research Focus

  • Pharmacodynamic Markers : Monitor phosphorylated kinase levels in tumor xenografts via Western blot.
  • Isotope Labeling : Synthesize a ¹⁸F-labeled analog for PET imaging to track biodistribution .

How can computational modeling guide the design of analogs with improved selectivity?

Q. Advanced Research Focus

  • Molecular Dynamics Simulations : Simulate binding to off-target proteins (e.g., cytochrome P450) to predict metabolic liabilities.
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituting fluorine with chlorine or methyl groups .

What are the challenges in crystallizing this compound, and how are they addressed?

Q. Advanced Research Focus

  • Crystallization Issues : Low solubility in common solvents (e.g., DMSO).
  • Solutions : Use mixed solvents (e.g., DMSO:EtOH 1:3) and slow evaporation at 4°C. Confirm crystal packing via PXRD .

How can researchers integrate this compound into combination therapy studies?

Q. Advanced Research Focus

  • Synergy Screening : Use a checkerboard assay with standard chemotherapeutics (e.g., doxorubicin) and calculate combination indices (CI <1 indicates synergy).
  • Mechanistic Studies : RNA interference (siRNA) to identify pathways sensitized by the compound .

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